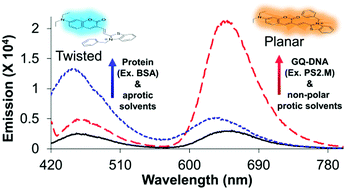A coumarin–hemicyanine hybrid as a ratiometric fluorescent sensor of microenvironment proticity†
Chemical Communications Pub Date: 2019-02-28 DOI: 10.1039/C8CC10132A
Abstract
The coumarin–hemicyanine hybrid is an internal charge transfer (ICT) dye that features a donor-π-acceptor motif and displays two well-resolved absorption bands at ∼350 nm for the donor coumarin and ∼550 nm for the fully-conjugated dye. Herein, we demonstrate that preferential excitation of the dye at 350 nm, ascribed to a twisted conformation, gives rise to two well-resolved emission bands at ∼450 nm for the coumarin and ∼650 nm for the planar dye that are highly quenched in water. Unexpectedly, the coumarin blue emission was found to ‘turn-on’ to aprotic and viscous solvents and respond to binding bovine serum albumin (BSA) in aqueous media. In contrast, the red ICT emission was sensitive to protic solvent polarity and responded to binding the G-quadruplex (GQ) DNA structure produced by the heme binding aptamer (PS2.M). Our studies also demonstrate the influence of the alkyl group attached to the dye quaternary nitrogen atom in determining the microenvironment sensitivity and ability to differentiate biopolymer types.


Recommended Literature
- [1] Enzyme-free colorimetric assay of serum uric acid†
- [2] Are pyridinium ylides radicals?†
- [3] An efficient two-photon fluorescent probe for measuring γ-glutamyltranspeptidase activity during the oxidative stress process in tumor cells and tissues†
- [4] Three-dimensional protein microarrays fabricated on reactive microsphere modified COC substrates†
- [5] 3D-QSAR studies on the structure–bitterness analysis of citrus flavonoids†
- [6] Back cover
- [7] Multiplexing strategy for simultaneous detection of redox-, phospho- and total proteome – understanding TOR regulating pathways in Chlamydomonas reinhardtii†
- [8] Calcium cyanamide synthesis. Part 2.—Equilibrium in the system CO (g)+NH3(g)+CaO (excess)
- [9] Photochromic diarylethene induced fluorescence switching materials constructed by non-covalent interactions
- [10] Application of the uranyl salt method to the determination of arsenic by the oxygen flask technique

Journal Name:Chemical Communications
Research Products
-
1-Palmitoyl-3-stearoylglycerol
CAS no.: 17708-08-6
-
CAS no.: 119670-11-0
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5









